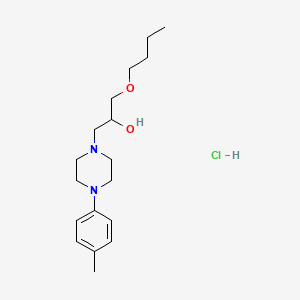

1-Butoxy-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-Butoxy-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol hydrochloride” is a chemical compound . It’s important to note that the exact properties and potential applications of this compound may vary depending on its specific structure and the context in which it is used .

Chemical Reactions Analysis

The chemical reactions involving “1-Butoxy-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol hydrochloride” are not explicitly mentioned in the available resources .Scientific Research Applications

Synthesis and Characterization

This compound and related derivatives are synthesized for their potential as dual antihypertensive agents, showcasing the importance of structural analysis for medical applications. The synthesis process involves creating hydrochloride salts and analyzing their protonation using NMR and IR spectroscopy, highlighting the detailed chemical characterization necessary for such compounds (Marvanová et al., 2016).

Pharmaceutical Applications

Derivatives of 1-Butoxy-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol hydrochloride are investigated for their pharmacological effects, such as antidepressant activities and anxiolytic properties, indicating their potential in treating mental health disorders. These studies involve synthesizing novel compounds and evaluating their effects in vivo, which could lead to new therapeutic agents (Kumar et al., 2017).

Antimicrobial and Antioxidant Properties

The antimicrobial and antioxidant activities of compounds derived from 1-Butoxy-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol hydrochloride are also explored. These studies provide insights into the potential of these compounds in addressing bacterial infections and oxidative stress, contributing to the development of new treatments for infectious diseases and conditions associated with oxidative damage (Celik et al., 2020).

Material Science Applications

In material science, derivatives of this compound are used in enhancing the properties of polymers, such as hyaluronan, to optimize their shear-thinning properties for biomedical applications, including injectable hydrogels and bioinks. This demonstrates the compound's role in improving the physical properties of materials used in regenerative medicine and drug delivery systems (Petta et al., 2016).

Mechanism of Action

Mode of Action

1-Butoxy-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol hydrochloride acts as a non-selective antagonist of α1B and α2A-adrenoceptors . As an antagonist, it binds to these receptors and blocks their activation, thereby inhibiting the downstream effects of adrenoceptor activation .

Biochemical Pathways

The compound’s antagonistic action on α1B and α2A-adrenoceptors affects several biochemical pathways. By blocking α1-adrenoceptor, it can improve disrupted lipid and carbohydrate profiles . The inhibition of the α2-adrenoceptor may contribute to body weight reduction .

Pharmacokinetics

The compound’s effects on lipid and glucose levels suggest that it is absorbed and distributed in the body to exert its therapeutic effects .

Result of Action

Chronic administration of 1-Butoxy-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol hydrochloride has been observed to reduce the level of triglycerides and glucose in the plasma . This indicates that the compound has a beneficial effect on metabolic parameters, potentially making it useful for treating conditions like metabolic syndrome .

Action Environment

The action of 1-Butoxy-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol hydrochloride can be influenced by various environmental factors. For instance, diet can affect the compound’s efficacy, as seen in a study where its metabolic benefits were investigated in an animal model of obesity induced by a high-fat diet

Future Directions

properties

IUPAC Name |

1-butoxy-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O2.ClH/c1-3-4-13-22-15-18(21)14-19-9-11-20(12-10-19)17-7-5-16(2)6-8-17;/h5-8,18,21H,3-4,9-15H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPKKRBGOOCIMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC(CN1CCN(CC1)C2=CC=C(C=C2)C)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butoxy-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(6-chloro-7-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2996094.png)

![8-[4-(Propane-2-sulfinyl)benzoyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2996096.png)

![2-(3-chlorobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2996105.png)

![Methyl 3-[4-(4-fluorophenyl)phthalazinyloxy]benzoate](/img/structure/B2996106.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2996109.png)

![Ethyl 2-(methylsulfanyl)-4-{3-[(2-thienylcarbonyl)amino]phenoxy}-5-pyrimidinecarboxylate](/img/structure/B2996114.png)